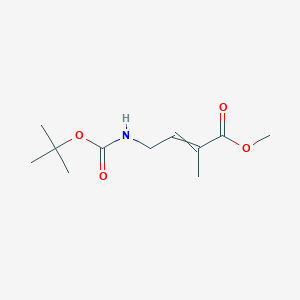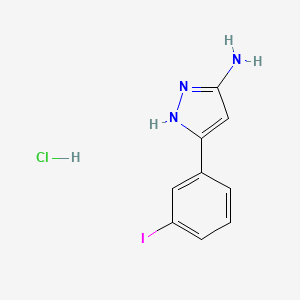
O-(4-Chloro-2-nitrophenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Chloro-2-nitrophenyl)hydroxylamine is an organic compound with the molecular formula C6H5ClN2O3. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-chloro-2-nitrophenyl group. This compound is known for its reactivity and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-(4-Chloro-2-nitrophenyl)hydroxylamine can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-nitroaniline with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and preventing the accumulation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
O-(4-Chloro-2-nitrophenyl)hydroxylamine undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: It can be oxidized to form nitroso compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, room temperature to reflux conditions.
Oxidation: Potassium permanganate, acidic or basic medium, room temperature to elevated temperatures.
Major Products Formed
Reduction: 4-Chloro-2-nitroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives.
Aplicaciones Científicas De Investigación
O-(4-Chloro-2-nitrophenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of O-(4-Chloro-2-nitrophenyl)hydroxylamine involves its reactivity with various nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in various synthetic transformations, where the compound can form stable intermediates or final products through nucleophilic substitution or addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
O-(4-Nitrophenyl)hydroxylamine: Similar structure but lacks the chloro substituent.
O-(4-Methyl-2-nitrophenyl)hydroxylamine: Similar structure with a methyl group instead of a chloro group.
O-(4-Bromo-2-nitrophenyl)hydroxylamine: Similar structure with a bromo substituent instead of a chloro group.
Uniqueness
O-(4-Chloro-2-nitrophenyl)hydroxylamine is unique due to the presence of both chloro and nitro groups, which impart distinct reactivity and properties. The chloro group can participate in additional substitution reactions, while the nitro group can undergo reduction and oxidation reactions, making this compound versatile in synthetic applications .
Propiedades
Número CAS |
87578-64-1 |
|---|---|
Fórmula molecular |
C6H5ClN2O3 |
Peso molecular |
188.57 g/mol |
Nombre IUPAC |
O-(4-chloro-2-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-2-6(12-8)5(3-4)9(10)11/h1-3H,8H2 |
Clave InChI |
SCOJLLPBYYPRHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate](/img/structure/B13701808.png)
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol Hydrobromide](/img/structure/B13701815.png)


![(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)
![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)


![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)





